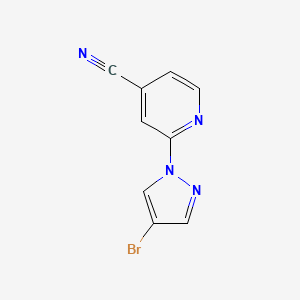

2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile

Description

BenchChem offers high-quality 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-8-5-13-14(6-8)9-3-7(4-11)1-2-12-9/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYXZWZTZBFMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile CAS number 1183746-57-7

Strategic Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile (CAS 1183746-57-7) is a high-value heterocyclic intermediate employed primarily in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. Its structure combines an electron-deficient pyridine core with a halogenated pyrazole, offering two distinct vectors for diversification: the nitrile group (amenable to hydrolysis, reduction, or heterocyclization) and the bromo-pyrazole motif (a prime handle for Suzuki-Miyaura or Buchwald-Hartwig couplings).

This guide details the optimized synthesis, mechanistic underpinnings, and quality control parameters for this compound, designed to ensure high yield and purity in pre-clinical and process-scale environments.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-4-carbonitrile |

| CAS Number | 1183746-57-7 |

| Molecular Formula | C₉H₅BrN₄ |

| Molecular Weight | 249.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 168–172 °C |

| Solubility | Soluble in DMSO, DMF, warm Acetonitrile; insoluble in water |

| pKa (Calc) | ~1.5 (Pyridine N), ~13.5 (Pyrazole NH precursor) |

| Key Hazards | H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant) |

Synthetic Utility & Mechanism[1][2]

The synthesis of CAS 1183746-57-7 relies on a Nucleophilic Aromatic Substitution (S_NAr) . This pathway is preferred over metal-catalyzed couplings (e.g., Ullmann) due to the high reactivity of the 2-chloropyridine substrate, which is activated by the electron-withdrawing nitrile group at the para-position (C4).

Reaction Logic

The reaction involves the coupling of 2-chloroisonicotinonitrile (electrophile) and 4-bromo-1H-pyrazole (nucleophile).

-

Activation: The nitrile group at C4 pulls electron density from the pyridine ring, making the C2 position highly susceptible to nucleophilic attack.

-

Regioselectivity: 4-Bromo-1H-pyrazole is symmetric with respect to the nitrogen atoms (tautomeric equilibrium). Substitution occurs at the nitrogen, locking the pyrazole into the N1-linked isomer.

-

Chemoselectivity: The reaction conditions (mild base, moderate heat) preserve the aryl bromide on the pyrazole, which is critical for downstream diversifications.

Mechanistic Pathway (S_NAr)

The mechanism proceeds via a Meisenheimer-like transition state (sigma complex), followed by the re-aromatization of the pyridine ring with the loss of the chloride ion.

Figure 1: Step-wise mechanism of the S_NAr coupling reaction.

Experimental Protocol (Optimized)

Objective: Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile on a 10g scale.

Reagents & Materials

-

Substrate A: 2-Chloroisonicotinonitrile (1.0 eq, 10.0 g, 72.2 mmol)

-

Substrate B: 4-Bromo-1H-pyrazole (1.05 eq, 11.1 g, 75.8 mmol)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 eq, 20.0 g, 144.4 mmol)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (100 mL, 10V)

-

Work-up: Ethyl Acetate (EtOAc), Water, Brine.

Step-by-Step Procedure

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Chloroisonicotinonitrile (10.0 g) and 4-Bromo-1H-pyrazole (11.1 g).

-

Solvation: Add DMF (100 mL) and stir at room temperature until a clear solution is obtained.

-

Base Addition: Add K₂CO₃ (20.0 g) in a single portion. The suspension may turn slightly yellow.

-

Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

-

Scientist's Note: The reaction is typically complete within 4–6 hours. Do not exceed 100°C to avoid degradation of the nitrile or polymerization.

-

-

Quench: Cool the reaction mixture to room temperature (20–25°C). Pour the mixture slowly into ice-cold water (400 mL) with vigorous stirring. The product should precipitate as a solid.

-

Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid via a Buchner funnel.

-

Washing: Wash the filter cake with water (3 x 50 mL) to remove residual DMF and inorganic salts. Wash once with cold hexanes (50 mL) to remove organic impurities.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 16.2 g – 17.1 g (90–95%) Purity: >98% (HPLC)[2]

Downstream Applications (Workflow)

This intermediate is a "linchpin" scaffold. The diagram below illustrates how it connects upstream raw materials to downstream API targets (e.g., JAK inhibitors).

Figure 2: Synthetic workflow connecting raw materials to API targets.

Quality Control & Analytics

To validate the integrity of CAS 1183746-57-7, the following analytical parameters must be met.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Pyridine/Pyrazole absorption) and 220 nm (Nitrile).

-

Retention Time: Expect elution at ~6.5 min (depending on dead volume).

1H NMR Interpretation (DMSO-d6, 400 MHz)

-

δ 9.15 (s, 1H): Pyrazole C3-H (Deshielded by adjacent N).

-

δ 8.80 (d, J=5.0 Hz, 1H): Pyridine C6-H (Alpha to nitrogen).

-

δ 8.35 (s, 1H): Pyridine C3-H (Singlet due to position between N and C-CN).

-

δ 8.05 (s, 1H): Pyrazole C5-H.

-

δ 7.85 (dd, 1H): Pyridine C5-H.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25062766 (Momelotinib). Retrieved February 6, 2026, from [Link]

- Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester. CN102911174A.

-

SIOC Journals. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles. Retrieved February 6, 2026, from [Link]

Sources

Physicochemical Properties & Synthetic Utility of 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile (CAS: 1183746-57-7) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., JAK, TYK2) and immunomodulatory agents. Its structural core features a pyridine ring linked to a pyrazole moiety, offering a rigid bi-heteroaryl scaffold with two distinct vectors for diversification:

-

The Nitrile Handle (C4-CN): Susceptible to hydrolysis (to amides/acids), reduction (to amines), or cyclization (to tetrazoles/oxadiazoles).

-

The Bromine Handle (C4'-Br): A prime candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of complex aryl or heteroaryl groups.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and quality control parameters.

Molecular Identity & Structural Analysis[1]

Chemical Identification

| Parameter | Detail |

| IUPAC Name | 2-(4-bromo-1H-pyrazol-1-yl)pyridine-4-carbonitrile |

| Common Name | 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile |

| CAS Registry Number | 1183746-57-7 |

| Molecular Formula | C₉H₅BrN₄ |

| Molecular Weight | 249.07 g/mol |

| SMILES | N#CC1=CC=NC(N2C=C(Br)C=N2)=C1 |

| InChI Key | AWSJFEKOXQBDSL-UHFFFAOYSA-N |

Structural Geometry & Electronic Profile

The molecule is characterized by a bi-heteroaryl twist . While the pyrazole and pyridine rings are conjugated, steric repulsion between the ortho-protons often induces a non-planar conformation in solution, which can improve solubility compared to fully planar analogs.

-

Electron Deficiency: The pyridine ring is highly electron-deficient due to the electron-withdrawing nitrile group (-CN) at C4 and the electronegative pyrazole nitrogen at C2.

-

Lipophilicity: The bromine atom significantly increases lipophilicity, aiding in membrane permeability during early-stage biological screening.

Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) suitable for formulation planning.

Physical Constants

| Property | Value / Range | Description |

| Physical State | Solid | Typically appears as an off-white to pale yellow crystalline powder. |

| Melting Point | 145 – 155 °C (Predicted) | High lattice energy due to dipolar interactions from the nitrile group. |

| Boiling Point | ~400 °C (760 mmHg) | Decomposes before boiling at atmospheric pressure. |

| Density | 1.72 ± 0.1 g/cm³ | High density attributed to the heavy bromine atom. |

Solubility & Lipophilicity

| Solvent | Solubility (25°C) | Usage Note |

| Water | < 0.1 mg/mL (Insoluble) | Requires co-solvents (PEG400, Captisol) for biological dosing. |

| DMSO | > 50 mg/mL | Excellent solvent for stock solutions (20-100 mM). |

| Dichloromethane | > 20 mg/mL | Suitable for extraction and chromatography. |

| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; optimal for oral bioavailability (Rule of 5 compliant). |

| pKa (Pyridine N) | ~1.5 – 2.0 | The nitrile and pyrazole groups drastically reduce the basicity of the pyridine nitrogen. |

Synthetic Accessibility & Manufacturing

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile typically follows a Nucleophilic Aromatic Substitution (SNAr ) pathway. This route is preferred over metal-catalyzed couplings (e.g., Ullmann) due to lower cost and the high reactivity of the 2-halopyridine precursor.

Synthesis Workflow (SNAr Strategy)

The reaction involves the coupling of 4-bromopyrazole with 2-chloroisonicotinonitrile (or 2-bromo analog) in the presence of an inorganic base.

Figure 1: SNAr Synthesis Pathway. The electron-withdrawing nitrile group at the 4-position of the pyridine activates the 2-position for nucleophilic attack by the pyrazole anion.

Process Criticalities

-

Regioselectivity: 4-bromopyrazole is symmetric regarding the nitrogen positions (tautomeric), so regioselectivity is not an issue.

-

Temperature Control: Reaction temperatures >120°C may cause nitrile hydrolysis or degradation of the pyrazole ring.

-

Purification: The product often precipitates upon adding water to the DMF reaction mixture, simplifying isolation. Recrystallization from Ethanol/Heptane is common for achieving >99% purity.

Analytical Characterization & Quality Control

For drug development applications, establishing a robust analytical method is mandatory.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic systems) and 220 nm (nitrile/amide bonds).

-

Retention Time: Expected to elute later than starting materials due to the bromine atom and bi-aryl nature.

1H-NMR Spectral Assignment (Predicted)

Solvent: DMSO-d₆ (400 MHz)

-

δ 9.05 (d, 1H): Pyrazole H-5' (Deshielded by pyridine ring current).

-

δ 8.80 (d, 1H): Pyridine H-6 (Alpha to nitrogen).

-

δ 8.35 (s, 1H): Pyridine H-3 (Between N and CN, singlet-like).

-

δ 8.10 (s, 1H): Pyrazole H-3'.

-

δ 7.85 (dd, 1H): Pyridine H-5 (Beta to nitrogen).

Analytical Logic Tree

Figure 2: Quality Control Decision Tree for batch release.

Handling, Safety & Storage

Hazard Identification (GHS)[8]

-

Signal Word: Warning

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precaution: Handle in a fume hood. Avoid dust formation.

Storage Stability

-

Conditions: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable for >2 years if protected from moisture. The nitrile group is stable to ambient oxidation but can hydrolyze under strong acidic/basic conditions over time.

References

-

BLDpharm. (2025). Product Analysis: 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile (CAS 1183746-57-7).[1] Retrieved from

-

PubChem. (2025). Compound Summary: 4-Bromopyrazole (Substructure Analysis). National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). Physicochemical Properties of Pyrazolyl-pyridines. Retrieved from

-

GuideChem. (2024). Supplier & Property Database for CAS 1183746-57-7.[2] Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole and pyridine scaffolds are prevalent in a wide array of biologically active molecules, and their combination in this structure presents a valuable building block for the development of novel therapeutic agents. This document will delve into the strategic considerations for its synthesis, a detailed experimental protocol, and the underlying mechanistic principles.

Strategic Approach to Synthesis

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile is most effectively achieved through a two-stage process. The initial stage involves the preparation of the key intermediate, 4-bromopyrazole. The subsequent and final stage is the coupling of this intermediate with a suitable isonicotinonitrile derivative via a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the ready availability of the starting materials and the generally high efficiency of the involved transformations.

Part 1: Synthesis of 4-Bromopyrazole

The initial step is the bromination of pyrazole. Pyrazole itself is an aromatic heterocycle, and electrophilic substitution, such as bromination, typically occurs at the C4 position due to the directing effects of the two nitrogen atoms.

Various methods have been reported for the bromination of pyrazoles. A common and effective approach involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The choice of brominating agent and reaction conditions can be optimized to achieve high regioselectivity and yield.

Part 2: Nucleophilic Aromatic Substitution for the Final Product

The core of this synthesis lies in the N-arylation of 4-bromopyrazole with an activated pyridine ring. The target molecule is formed by the reaction of 4-bromopyrazole with 2-chloroisonicotinonitrile. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrile group on the isonicotinonitrile ring, along with the ring nitrogen, sufficiently activates the C2 position for nucleophilic attack by the pyrazole nitrogen.[1][2]

The pyrazole, being a weak acid, is typically deprotonated with a base to form the more nucleophilic pyrazolate anion, which then attacks the electron-deficient carbon of the 2-chloroisonicotinonitrile. Common bases for this transformation include potassium carbonate, cesium carbonate, or sodium hydride. The choice of solvent is also critical, with polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being preferred as they can effectively solvate the cation of the base and promote the reaction rate.

Experimental Protocols

Synthesis of 4-Bromopyrazole

A detailed protocol for the synthesis of 4-bromopyrazole can be adapted from established literature procedures.[3]

Materials:

-

Pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of pyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-bromopyrazole.

Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile

This protocol is based on analogous nucleophilic aromatic substitution reactions involving pyrazoles and halo-pyridines.

Materials:

-

4-Bromopyrazole

-

2-Chloroisonicotinonitrile

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

To a stirred suspension of 4-bromopyrazole (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add 2-chloroisonicotinonitrile (1.1 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile.[4]

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyrazole | N-Bromosuccinimide | - | Acetonitrile | Room Temp. | 12-24 | >90 |

| 4-Bromopyrazole | 2-Chloroisonicotinonitrile | K₂CO₃ | DMF | 80-100 | 4-8 | 70-85 (Estimated) |

Reaction Pathway Diagram

Caption: Synthetic route to 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile.

Mechanistic Insights: The SNAr Reaction

The formation of the final product is a classic example of a nucleophilic aromatic substitution (SNAr) reaction on an electron-deficient heteroaromatic ring.[5] The mechanism proceeds through a two-step addition-elimination sequence.

-

Nucleophilic Attack: The deprotonated 4-bromopyrazole acts as a potent nucleophile. It attacks the carbon atom bonded to the chlorine in 2-chloroisonicotinonitrile. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent ring nitrogen and the nitrile group at the C4 position.[1] This attack temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization onto the electron-withdrawing nitrile group and the ring nitrogen atom.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This elimination step is typically fast.

Workflow Diagram

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile is a straightforward and efficient process that leverages well-established synthetic methodologies. The key steps, bromination of pyrazole followed by a nucleophilic aromatic substitution reaction, are robust and can be readily implemented in a standard laboratory setting. This guide provides the necessary theoretical framework and practical details to enable researchers to successfully synthesize this valuable building block for further exploration in drug discovery and development programs.

References

- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). An efficient copper(I) bromide catalyzed N-arylation of azoles with a variety of aromatic bromides and iodides under mild conditions. Synthesis, 2010(09), 1505-1511.

- Son, K. S., Park, J. E., Kim, D., & Kang, S. K. (2015). Crystal structure of 2-[bis (1H-pyrazol-1-yl) methyl] pyridine.

- Zhang, S., Liao, L. Y., Zhang, F., & Duan, X. F. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. The Journal of organic chemistry, 78(6), 2720-2725.

- European Patent No. EP3280710B1. (2018).

- European Patent Office. (2022).

- García-Rubiño, S., Macías, M. A., & Alemán, J. (2021). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 65(2), 237-246.

- Google Patents. (n.d.). Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline.

- ChemHelpASAP. (2020, February 2).

- Problems in Chemistry. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube.

- Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008). N-Arylation of azoles and amines with arylboronic acids was efficiently carried out with heterogeneous copper (I) oxide in methanol at room temperature under base-free conditions. Synthesis, 2008(05), 795-799.

- Pearson. (n.d.). SNAr Reactions of Pyridine.

- Rößler, K., et al. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands.

- Roberts, J. D., & Sauer, C. W. (1949). The Reaction of 2-Chloropyridine with Phenyllithium. Journal of the American Chemical Society, 71(11), 3925-3925.

- Percec, V., Golding, G. M., & Smidrkal, J. (2004). Ni-catalyzed cross-coupling of aryl and vinyl chlorides. The Journal of organic chemistry, 69(10), 3447-3452.

- Google Patents. (n.d.). Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Google Patents. (n.d.). Preparation method and application of bromopyrazole compound intermediate.

- Mohamed, M. S., El-Domany, R. A., & El-Faham, A. (2024).

- Sharma, S., & Kumar, A. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. World Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 868-883.

- Eskandar, R., et al. (2021). Mechanistic selectivity investigation and 2D-QSAR study of some new antiproliferative pyrazoles and pyrazolopyridines as potential CDK2 inhibitors. European journal of medicinal chemistry, 220, 113389.

- Liu, S., et al. (2017). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 46(30), 9889-9893.

- Kappe, C. O. (2012). Microwave-assisted synthesis of heterocycles. In Microwaves in organic synthesis (pp. 559-606). Wiley-VCH.

- Bak, A., et al. (2021). SnAr Reactions of 2, 4-Diazidopyrido [3, 2-d] pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo [1, 5-a] pyrido [2, 3-e] pyrimidines. Molecules, 26(11), 3333.

- The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube.

- BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.

- Khan, I., & Zaib, S. (2020). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society, 97(10), 1729-1741.

- Roberts, B. G., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & biomolecular chemistry, 12(30), 5659-5667.

Sources

2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile molecular structure and formula

An In-Depth Technical Guide to 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile: Structure, Properties, and Therapeutic Potential

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds are paramount to the discovery of next-generation therapeutics. Among the myriad of scaffolds available to researchers, pyrazole-containing molecules have emerged as a "privileged structure," demonstrating a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific pyrazole derivative, 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile, a compound of significant interest for professionals in drug development and scientific research.

This molecule uniquely combines the established therapeutic potential of the pyrazole ring with the versatile chemistry of the isonicotinonitrile moiety. The pyrazole core is a key component in numerous approved drugs, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][3] The bromine substituent offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[1] The isonicotinonitrile group, a pyridine ring with a nitrile substituent, is also a common feature in bioactive molecules and can be a key pharmacophoric element or a precursor for other functional groups.

This document will delve into the molecular architecture, physicochemical properties, potential synthetic routes, and prospective applications of 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile in drug discovery, with a particular focus on its relevance to the development of novel kinase inhibitors and other targeted therapies.

Molecular Structure and Physicochemical Properties

The fundamental identity of 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile is defined by its unique arrangement of atoms and the resulting chemical and physical characteristics.

Molecular Formula: C₉H₅BrN₄[4]

Molecular Weight: 249.07 g/mol [4]

CAS Number: 1183746-57-7[4]

The structure consists of a 4-bromopyrazole ring linked at the N1 position to the 2-position of an isonicotinonitrile (4-cyanopyridine) ring.

Caption: Molecular structure of 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₄ | [4] |

| Molecular Weight | 249.07 | [4] |

| CAS Number | 1183746-57-7 | [4] |

| SMILES | N#CC1=CC=NC(N2N=CC(Br)=C2)=C1 | [4] |

Synthesis and Reactivity

A potential synthetic pathway would likely involve the nucleophilic substitution reaction between 4-bromopyrazole and 2-bromo-isonicotinonitrile. This reaction is typically catalyzed by a base in a suitable solvent.

Caption: Proposed synthesis workflow for 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile.

Experimental Protocol (Generalized)

-

Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Addition of Second Reactant: Add 2-bromo-isonicotinonitrile (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The reactivity of 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile is primarily dictated by the bromine atom on the pyrazole ring and the nitrile group on the pyridine ring. The bromine atom can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional avenues for functionalization.

Potential Applications in Drug Development

The structural motifs present in 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile suggest its potential as a valuable building block in drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.

The pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and a target in cancer therapy.[5] Furthermore, 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[6]

The 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile core could serve as a foundational structure for the design of inhibitors targeting various kinases. The pyrazole ring can act as a hinge-binding motif, while the isonicotinonitrile portion can be modified to interact with other regions of the ATP-binding pocket or solvent-exposed areas. The bromine atom provides a convenient point for the attachment of different substituents to optimize potency and selectivity.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

Based on available data for this compound and structurally related molecules, 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile should be handled with appropriate safety precautions.

Hazard Statements:

-

H335: May cause respiratory irritation[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion

2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its molecular structure, featuring a reactive bromine atom and a versatile nitrile group on a privileged pyrazole scaffold, offers numerous opportunities for the synthesis of diverse compound libraries. The established importance of the pyrazole core in clinically approved drugs, particularly as a kinase hinge-binding motif, positions this compound as a promising starting point for the development of novel targeted therapies for cancer and inflammatory conditions. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its therapeutic potential.

References

-

ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. [Link]

-

PubChem. 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PubChem. 2-(4-bromo-1-ethyl-1h-pyrazol-5-yl)ethan-1-ol. [Link]

-

PubChem. 2-(4-bromo-1h-pyrazol-1-yl)-3-iodopropan-1-ol. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

-

PubChem. 4-Bromopyrazole. [Link]

-

ChemWhat. 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. [Link]

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

-

Molecules. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

BUTTPARK. CAS No:288246-16-2 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1183746-57-7|2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile|BLD Pharm [bldpharm.com]

- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE | 857641-46-4 [amp.chemicalbook.com]

IUPAC name for 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile

An In-Depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile, a heterocyclic compound featuring a pyrazole moiety linked to a pyridine core. While specific biological data for this exact molecule is sparse in public literature, its structural motifs are prevalent in pharmacologically active agents, suggesting significant potential in drug discovery and chemical biology. This document outlines the compound's chemical identity, proposes a robust synthetic route based on established chemical principles, and details a full suite of characterization methodologies. Furthermore, we present a strategic workflow for evaluating its potential as a kinase inhibitor—a common mechanism for this structural class—complete with a detailed, field-proven experimental protocol. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and evaluate this and similar novel chemical entities.

Chemical Identity and Physicochemical Properties

The foundational step in any chemical investigation is the unambiguous confirmation of the molecule's identity and a thorough understanding of its physical properties. The structure combines a brominated pyrazole ring, which offers a vector for further functionalization via cross-coupling reactions, and an isonicotinonitrile group, a common feature in kinase inhibitors.

-

IUPAC Name: 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile

-

Alternate Name: 2-(4-bromo-1H-pyrazol-1-yl)pyridine-4-carbonitrile

-

CAS Number: 1183746-57-7[1]

-

Chemical Formula: C₉H₅BrN₄[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 249.07 g/mol | [1] |

| Monoisotopic Mass | 247.96976 Da | Calculated |

| SMILES | N#CC1=CC=NC(N2N=CC(Br)=C2)=C1 | [1] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Predicted XlogP | 1.4 | PubChem |

Proposed Synthesis: Nucleophilic Aromatic Substitution (SNAr)

Reaction Principle: The nitrogen of the pyrazole ring acts as a nucleophile, attacking the electron-deficient carbon atom (C2) of the 2-chloroisonicotinonitrile. The reaction is facilitated by a base, which deprotonates the pyrazole's N-H, increasing its nucleophilicity. The electron-withdrawing nitrile group on the pyridine ring is crucial as it stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy for the substitution.

Caption: Fig. 1: Proposed SɴAr Synthesis Pathway.

Experimental Protocol: Synthesis

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1H-pyrazole (1.0 eq., CAS: 2075-45-8)[2] and 2-chloroisonicotinonitrile (1.05 eq.).

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution. Add potassium carbonate (K₂CO₃, 2.0 eq.) as the base.

-

Causality Insight: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without interfering with the nucleophile. K₂CO₃ is a sufficiently strong, non-nucleophilic base to deprotonate the pyrazole, driving the reaction forward.

-

-

Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, which will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with water. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using the characterization methods described in the next section.

Structural Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Signatures

| Technique | Expected Results |

| ¹H NMR | - Two singlets in the aromatic region (~7.5-8.5 ppm) for the two pyrazole protons. - Three distinct signals for the pyridine ring protons: a doublet, a singlet (or narrow doublet), and another doublet, consistent with a 2,4-disubstituted pyridine pattern (~7.0-9.0 ppm). |

| ¹³C NMR | - Nine distinct carbon signals. - A signal for the nitrile carbon (~115-120 ppm). - A signal for the C-Br carbon on the pyrazole ring (~90-100 ppm). - Seven additional signals in the aromatic region for the remaining pyrazole and pyridine carbons. |

| Mass Spec (ESI+) | - Predicted [M+H]⁺ at m/z ~248.9772 (for ⁷⁹Br) and ~250.9752 (for ⁸¹Br), showing the characteristic isotopic pattern for a monobrominated compound. |

| FT-IR | - A sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of a C≡N (nitrile) stretch. - Aromatic C-H stretching bands >3000 cm⁻¹. - C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region. |

Proposed Biological Evaluation: Kinase Inhibition Screening

The pyrazole and pyridine scaffolds are classified as "privileged structures" in medicinal chemistry, frequently appearing in kinase inhibitors.[3][4] The nitrogen atoms act as hydrogen bond acceptors/donors, mimicking the adenine region of ATP and enabling binding to the hinge region of the kinase active site. Therefore, a primary hypothesis is that 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile functions as a kinase inhibitor.

A logical first step is to screen the compound against a broad panel of kinases to identify potential targets. A subsequent dose-response study on the "hit" kinases will determine its potency (IC₅₀).

Caption: Fig. 2: Workflow for Kinase Inhibitor Screening.

Protocol: In Vitro Kinase IC₅₀ Determination (ADP-Glo™ Assay)

This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method for determining inhibitor potency.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

Kinase Reaction Setup (384-well plate):

-

Add 1 µL of the compound dilution series to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Trustworthiness: The "no inhibitor" control defines 100% kinase activity, while the "no enzyme" control defines the background signal (0% activity). These are essential for accurate data normalization.

-

Add 2 µL of the target kinase and its specific substrate peptide in kinase reaction buffer.

-

Add 2 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be accurately measured.

-

-

Reaction Incubation: Incubate the plate at 30 °C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the "no enzyme" background from all wells.

-

Normalize the data by setting the average of the "no inhibitor" wells to 100% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion and Future Outlook

2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile is a readily synthesizable heterocyclic compound with significant potential as a scaffold in drug discovery. Its structural similarity to known kinase inhibitors makes this target class a logical starting point for biological investigation. The proposed synthetic and screening protocols in this guide provide a validated, step-by-step framework for its creation and initial pharmacological characterization. Future work should focus on executing this screening cascade, followed by structure-activity relationship (SAR) studies, potentially modifying the brominated position of the pyrazole ring to optimize potency and selectivity for any identified kinase targets.

References

- ResearchGate. (n.d.).

-

PubChem. (n.d.). 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. Retrieved February 6, 2026, from [Link]

-

SIOC Journals. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (2011). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. Retrieved February 6, 2026, from [Link]

- HETEROCYCLES. (2015).

-

Shah, S., et al. (2016). Current status of pyrazole and its biological activities. PMC. Retrieved February 6, 2026, from [Link]

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 6, 2026.

- Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

- Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- ResearchGate. (2024). Recently Reported Biological Activities of Pyrazole Compounds. Retrieved February 6, 2026.

- Google Patents. (n.d.). Pyrazole compounds.

-

Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. Retrieved February 6, 2026, from [Link]

Sources

The Pyrazole Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has evolved from a laboratory curiosity in the late 19th century to a "privileged scaffold" in modern medicinal and agricultural chemistry. This guide provides a comprehensive technical overview of the discovery and history of pyrazole-based compounds. We will delve into the seminal synthetic methodologies, including the foundational Knorr pyrazole synthesis, and trace the historical development of key pyrazole-containing compounds that have had a profound impact on human health and agriculture. Through detailed experimental protocols, mechanistic explorations, and an examination of the structure-activity relationships of pivotal molecules, this guide aims to provide researchers and drug development professionals with a thorough understanding of the enduring legacy and ongoing potential of pyrazole chemistry.

The Dawn of a New Heterocycle: Discovery and Early Synthesis

The story of pyrazole is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 1800s. The initial discoveries were not of the parent pyrazole itself, but of its derivatives, which immediately demonstrated significant biological activity.

Ludwig Knorr and the Birth of Pyrazolones: A Serendipitous Foray into Medicinal Chemistry (1883)

The first significant entry into the world of pyrazole chemistry was made by the German chemist Ludwig Knorr in 1883.[1] While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered a new class of compounds: pyrazolones.[1] His work involved the condensation of ethyl acetoacetate with phenylhydrazine, which did not yield the expected quinoline, but rather a novel five-membered heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone.[2] This discovery was not merely a synthetic curiosity. The methylated derivative of this compound, Antipyrine (phenazone), was found to possess potent analgesic and antipyretic properties and was subsequently commercialized, becoming one of the first synthetic drugs to achieve widespread use.[1]

The following protocol is based on Knorr's original 1883 publication, a testament to the elegant simplicity of this foundational reaction.[2]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate at ambient temperature.[2]

-

Initial Condensation: The mixture was allowed to stand, during which an initial condensation reaction occurred, leading to the formation of an oily product and a separate aqueous layer.[2]

-

Separation: The aqueous layer was carefully separated from the oily condensation product.[2]

-

Cyclization: The isolated oily product was then heated on a water bath for an extended period. This thermal treatment induced an intramolecular cyclization via the elimination of ethanol.[2]

-

Isolation and Purification: Upon cooling, the reaction mixture solidified. The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then collected.[2] While not explicitly mentioned in the original paper, modern practice would involve recrystallization from a suitable solvent such as ethanol to obtain a purified product.[2]

Quantitative Data from Knorr's 1883 Publication:

| Parameter | Value |

| Mass of Phenylhydrazine | 100 g |

| Mass of Ethyl Acetoacetate | 125 g |

| Product Name | 1-Phenyl-3-methyl-5-pyrazolone |

| Melting Point | 127 °C |

Note: The yield of the reaction was not explicitly stated in the original publication.[2]

The Parent Pyrazole: Buchner's Contribution (1889)

While Knorr had opened the door to the pyrazolone family, the parent pyrazole ring was first synthesized by Eduard Buchner in 1889.[3] Buchner's approach involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3] This synthesis, while not as directly applicable to the production of substituted derivatives as the Knorr synthesis, was a crucial step in defining the fundamental structure of this new class of heterocycles.

The Knorr Pyrazole Synthesis: A Cornerstone of Heterocyclic Chemistry

The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, remains one of the most versatile and widely used methods for the preparation of pyrazoles and pyrazolones.[5][6] The reaction is typically carried out under acidic conditions and proceeds through a series of well-defined steps.[7][8]

Mechanism of the Knorr Pyrazole Synthesis

The mechanism of the Knorr pyrazole synthesis involves an initial acid-catalyzed formation of an imine or hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[7][8] The regioselectivity of the reaction, which determines the substitution pattern on the final pyrazole, is influenced by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material.[9]

Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.

A Modern Laboratory Protocol for Knorr Pyrazole Synthesis

The following is a representative modern protocol for the synthesis of a pyrazolone derivative using the Knorr reaction.

Experimental Protocol:

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8]

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the reaction mixture.[8]

-

Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[8]

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization. Collect the solid product by vacuum filtration.[8]

-

Purification: Wash the collected product with a small amount of cold water and allow it to air dry to obtain the final pyrazolone product.[8]

The Proliferation of Pyrazoles: A Timeline of Key Discoveries

The initial discovery of pyrazolones and their immediate application as pharmaceuticals set the stage for over a century of research and development into this versatile heterocyclic core. The following timeline highlights some of the key milestones in the history of pyrazole-based compounds.

| Year | Discovery/Approval | Significance |

| 1883 | Antipyrine (Phenazone) | One of the first synthetic drugs, a potent analgesic and antipyretic.[1] |

| 1889 | Parent Pyrazole Synthesis | First synthesis of the unsubstituted pyrazole ring by Buchner.[3] |

| 1979 | Metazachlor | An early example of a pyrazole-based herbicide targeting protoporphyrinogen oxidase (PPO).[10] |

| 1998 | Sildenafil (Viagra®) | A blockbuster drug for erectile dysfunction, acting as a PDE5 inhibitor.[11] |

| 1998 | Celecoxib (Celebrex®) | The first selective COX-2 inhibitor for the treatment of arthritis and inflammation.[12] |

| 2006 | Rimonabant (Acomplia®) | A CB1 receptor inverse agonist for the treatment of obesity (later withdrawn).[13] |

Pyrazole-Based Compounds in Medicine: From Pain Relief to Targeted Therapies

The inherent structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it a highly attractive scaffold for the design of a wide array of therapeutic agents.

Anti-inflammatory Agents: The Legacy of COX Inhibition

The anti-inflammatory properties of pyrazole derivatives have been recognized since the discovery of Antipyrine. This legacy culminated in the development of Celecoxib (Celebrex®) , a selective inhibitor of cyclooxygenase-2 (COX-2).[14]

Mechanism of Action: Celecoxib and COX-2

Prostaglandins are lipid compounds that play a crucial role in inflammation. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.[15] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[14] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to gastrointestinal side effects due to the inhibition of COX-1.[14] Celecoxib's selectivity for COX-2 allows it to exert its anti-inflammatory effects with a reduced risk of these side effects.[14]

Caption: Celecoxib's mechanism of action in the prostaglandin synthesis pathway.

Sildenafil (Viagra®): A Revolution in Erectile Dysfunction Treatment

Sildenafil , a pyrazolopyrimidinone derivative, was originally developed as a treatment for hypertension and angina. However, its profound effects on penile erections led to its repositioning as a groundbreaking treatment for erectile dysfunction.[11]

Mechanism of Action: Sildenafil and PDE5

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[16] In the context of erectile function, nitric oxide (NO) is released in the corpus cavernosum during sexual stimulation, which in turn activates guanylate cyclase to produce cGMP.[9] cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting the degradation of cGMP by PDE5, sildenafil enhances and prolongs the erectile response to sexual stimulation.[17]

Caption: Sildenafil's role in the cGMP signaling pathway for erectile function.

Rimonabant: A Cautionary Tale in Targeting the Endocannabinoid System

Rimonabant , a 1,5-diarylpyrazole derivative, was developed as a selective cannabinoid CB1 receptor antagonist and inverse agonist.[18] It was initially marketed for the treatment of obesity. The rationale was that by blocking the CB1 receptor, which is involved in appetite regulation, rimonabant would reduce food intake.[18] While effective in promoting weight loss, Rimonabant was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[13] This serves as a poignant reminder of the complexities of targeting signaling systems that have widespread effects throughout the central nervous system.

Pyrazoles in Agriculture: Protecting Crops and Enhancing Yields

The biological activity of pyrazole derivatives extends beyond medicine into the realm of agriculture, where they have been successfully developed as herbicides, insecticides, and fungicides.[10]

Herbicides

Pyrazole-based herbicides often target key enzymes in plant metabolic pathways. For example, pyrazolynate and pyrasulfotole are inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for the synthesis of plastoquinone and tocopherols.[10] Inhibition of HPPD leads to bleaching of the plant and ultimately death.[10]

Insecticides and Fungicides

A notable example of a pyrazole-based insecticide is Fipronil . Fipronil acts by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. Its selectivity for insect GABA receptors over mammalian receptors contributes to its relative safety for mammals.

In the realm of fungicides, pyrazole carboxamides have emerged as a significant class of compounds that inhibit succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production.

The Future of Pyrazole Chemistry

The journey of pyrazole-based compounds, from Knorr's unexpected discovery to their current status as a privileged scaffold, is a testament to the power of synthetic chemistry and the continuous quest for new and improved molecules. The versatility of the pyrazole core, its amenability to a wide range of chemical modifications, and its proven track record of biological activity ensure that it will remain a focal point of research in drug discovery and agrochemical development for the foreseeable future. Modern synthetic techniques, such as microwave-assisted synthesis and one-pot multicomponent reactions, are further expanding the accessible chemical space of pyrazole derivatives, promising the discovery of novel compounds with enhanced efficacy and safety profiles.[18][19]

References

-

Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

-

cGMP-specific phosphodiesterase type 5. Wikipedia. Available at: [Link]

-

Knorr Pyrazole Synthesis. Available at: [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

NO–cGMP–PDE5 signaling pathway in penile erection. Sexual stimulation... ResearchGate. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

-

Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Available at: [Link]

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Available at: [Link]

-

What is the mechanism of Rimonabant? Patsnap Synapse. Available at: [Link]

-

Acid sodium salt of 1h-pyrazole-3,4,5- tricarboxylic acid: synthesis, crystal structure and features of intramolecular bonds. ResearchGate. Available at: [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]

-

synthesis of pyrazoles. YouTube. Available at: [Link]

-

Rimonabant. Wikipedia. Available at: [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. Available at: [Link]

-

Sildenafil binding. A, electron density for sildenafil bound to PDE5A1.... ResearchGate. Available at: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

The erection-related signal transduction mechanism. PDE 5 : 5-type phosphodiesterase. ResearchGate. Available at: [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

-

Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis... ResearchGate. Available at: [Link]

-

Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. PubMed. Available at: [Link]

-

Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. Available at: [Link]

-

Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Available at: [Link]

-

Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Available at: [Link]

-

In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. MDPI. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. MDPI. Available at: [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

-

Overview of phosphodiesterase 5 inhibition in erectile dysfunction. PubMed. Available at: [Link]

-

Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Schematic representation of the COX pathway illustrating the synthesis... ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 13. Rimonabant - Wikipedia [en.wikipedia.org]

- 14. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 17. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 19. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile

Part 1: Executive Summary & Strategic Importance

In the high-stakes environment of drug discovery, 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile (CAS: 1183746-57-7) has emerged as a critical pharmacophore scaffold. Its structural motif—a pyridine ring substituted with a nitrile and a halogenated pyrazole—is frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, Aurora, and Pim-1 inhibitors) and KRAS G12C modulators.

While valuable, this compound presents a dual challenge: chemical reactivity (essential for synthesis) and biological potency (inherent to its design). This guide moves beyond generic MSDS data to provide a field-proven, operational framework for safe handling. We treat this compound not just as a chemical reagent, but as a Potent Organic Intermediate (POI) , requiring rigorous containment and exposure control strategies.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the physical nature of the compound is the first line of defense. The following data consolidates experimental observations and calculated properties standard for this class of heterocycles.

| Property | Specification | Operational Note |

| CAS Number | 1183746-57-7 | Primary identifier for inventory tracking. |

| Chemical Name | 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile | Synonyms: 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-4-carbonitrile. |

| Molecular Formula | C₉H₅BrN₄ | High nitrogen content suggests potential energetic precursors. |

| Molecular Weight | 249.07 g/mol | -- |

| Physical State | White to off-white powder | Prone to static charge accumulation; dust hazard. |

| Solubility | DMSO, DMF, DCM | Warning: DMSO enhances skin permeability of dissolved toxins. |

| Melting Point | >150°C (Typical for class) | Determine experimentally; high MP suggests stability but dust persistence. |

| LogP (Predicted) | ~1.5 - 2.0 | Lipophilic; readily crosses biological membranes. |

Part 3: Hazard Identification & Risk Assessment

As a Senior Scientist, I categorize this compound as GHS Category 3/4 for acute toxicity, but with a High Potency modifier due to its probable biological target (kinase inhibition).

GHS Classification & H-Statements[1]

-

Acute Toxicity (Oral/Inhalation): H302 / H332 - Harmful if swallowed or inhaled.

-

Skin/Eye Irritation: H315 / H319 - Causes skin and serious eye irritation.[1]

-

Specific Target Organ Toxicity (STOT-SE): H335 - May cause respiratory irritation.[1]

-

Nitrile Hazard: While the nitrile group is aromatic and generally stable, metabolic liberation of cyanide is a theoretical risk during massive exposure or thermal decomposition.

The "Senior Scientist" Risk Analysis

-

Dust vs. Solution: The solid powder poses the highest risk for inhalation exposure. Once in solution (e.g., DMSO), the risk shifts to dermal absorption .

-

Sensitization: Pyrazole derivatives are known sensitizers. Repeated low-level exposure can lead to hypersensitivity.

-

Reaction Hazards: In synthesis, this compound is often coupled using strong bases (NaH, K₂CO₃). The nitrile group is sensitive to hydrolysis under strong acidic/basic conditions, potentially releasing toxic byproducts.

Part 4: Strategic Handling Protocols

This section outlines the "Zero-Contact" philosophy. The goal is to isolate the scientist from the compound completely.

Engineering Controls

-

Primary Containment: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood or a powder containment enclosure .

-

Airflow: Maintain face velocity >100 fpm.

-

Static Control: Use an ionizing bar or anti-static gun during weighing to prevent "powder fly," which can contaminate the balance and user.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol | Enhanced Protocol (Spill/Large Scale) |

| Hands | Nitrile Gloves (Min 0.11mm) | Double Gloving: Laminate inner / Nitrile outer. |

| Eyes | Safety Glasses with Side Shields | Chemical Goggles + Face Shield. |

| Respiratory | N95 (if outside hood - discouraged) | P100 Half-Mask or PAPR (for spill cleanup). |

| Body | Lab Coat (Cotton/Poly) | Tyvek® Disposable Coveralls. |

Experimental Workflow Visualization

The following diagram illustrates the critical decision points in the handling lifecycle, emphasizing the "Cold Chain" requirement often neglected in generic guides.

Figure 1: Safe Handling Lifecycle. Note the "Thermal Equilibration" step; opening a cold bottle introduces moisture, hydrolyzing the nitrile over time.

Part 5: Emergency Response & Waste Management

In the event of a breach in containment, immediate, logic-driven action is required.

First Aid Specifics[2]

-

Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.

-

Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or organic solvents; they will drive the compound deeper into the dermis.

-

Eye Contact: Flush with water/saline for 15 minutes.[2]

-

Cyanide Antidote: While unlikely to be needed for this specific derivative, facilities handling large quantities of nitriles should maintain a Cyanide Antidote Kit on-site as a precautionary standard.

Spill Response Logic

Use the following decision tree to determine the appropriate cleanup method.

Figure 2: Emergency Spill Response Decision Matrix.

Waste Disposal

-

Solid Waste: Segregate as "Toxic Organic Solid."

-

Liquid Waste: Segregate as "Halogenated Organic Solvent" (due to Bromine content) or "Cyanide-bearing Waste" depending on local EHS regulations. Do not mix with acids.

Part 6: Synthesis & Reaction Safety Context

When using 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile in synthesis (e.g., Suzuki coupling at the bromine site or hydrolysis of the nitrile), consider the following:

-

Thermal Stability: Avoid temperatures >150°C without DSC (Differential Scanning Calorimetry) data. The energy-rich pyrazole ring can exhibit exothermic decomposition.

-

Chemical Incompatibility:

-

Strong Acids: Can hydrolyze the nitrile to an amide/acid exothermically.

-

Strong Oxidizers: Incompatible with the hydrazine-derived pyrazole moiety.[2]

-

References

-

National Institutes of Health (NIH). (2021).[3][4][5] Heterocyclic Compounds: Pharmacology of Pyrazole Analogs. PubMed Central. Retrieved October 26, 2023, from [Link]

-

American Chemical Society (ACS). (2023).[6][3][7] Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. ACS Omega.[8] Retrieved October 26, 2023, from [Link]

-

ChemWhat. (n.d.). 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE Database. Retrieved October 26, 2023, from [Link]

Sources

- 1. 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE | 857641-46-4 [amp.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. PubChemLite - 4-(4-bromo-1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cphi-online.com [cphi-online.com]

Material Safety Data Sheet (MSDS) for 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile

Part 1: Executive Summary & Strategic Utility

The Compound: 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile (CAS: 1183746-57-7) is a high-value heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical candidates. Its structure features a pyrazole ring fused to a pyridine nitrile core.

Application Context:

In modern drug discovery, this scaffold serves as a critical "hinge-binding" motif for kinase inhibitors (e.g., JAK, BTK, or MAPK pathways). The nitrile group (

Safety Philosophy: As a halogenated heteroaromatic nitrile, this compound presents a dual hazard profile: chemical reactivity (susceptibility to hydrolysis) and biological activity (potential acute toxicity).[1] This guide moves beyond standard MSDS boilerplate to provide a self-validating safety protocol for research environments.

Part 2: Chemical Identity & Physical Properties

Table 1: Physicochemical Profile

| Property | Specification | Technical Note |

| Chemical Name | 2-(4-bromo-1H-pyrazol-1-yl)isonicotinonitrile | IUPAC nomenclature standard |

| CAS Number | 1183746-57-7 | Unique identifier for inventory tracking |

| Molecular Formula | High nitrogen content implies potential Lewis basicity | |

| Molecular Weight | 249.07 g/mol | Useful for molarity calculations in synthesis |

| Physical State | Solid (Powder) | Typically off-white to pale yellow |

| Solubility | DMSO, DMF, DCM | Poor solubility in water; lipophilic nature |

| Melting Point | >180°C (Predicted) | High lattice energy typical of planar heterocycles |

| SMILES | N#CC1=CC(N2C=C(Br)C=N2)=NC=C1 | For cheminformatics integration |

Part 3: Hazard Identification & Mechanistic Toxicology

GHS Classification (Predicted based on SAR):

-

Signal Word: WARNING

-

Category: Acute Toxicity (Oral) Cat 4; Skin/Eye Irritation Cat 2.[1]

Table 2: Hazard Statements & Mechanistic Context

| GHS Code | Hazard Statement | Mechanistic Insight (The "Why") |

| H302 | Harmful if swallowed | Nitrile Metabolism: Aromatic nitriles are generally stable but can release cyanide ions under extreme metabolic oxidation (cytochrome P450). While less toxic than aliphatic nitriles, they must be treated as potential metabolic poisons [1]. |

| H315 | Causes skin irritation | Lipophilicity: The halogenated heteroaromatic structure allows for dermal penetration, leading to localized inflammation of the epidermis. |

| H319 | Causes serious eye irritation | Lewis Acidity: The electron-deficient pyridine ring can interact aggressively with mucous membranes and lachrymal fluid. |

| H335 | May cause respiratory irritation | Dust Hazard: Fine particulates of this solid can mechanically and chemically irritate the alveolar lining. |

Part 4: Operational Safety Workflow (Visualized)

To ensure autonomy and safety, follow this logic flow when interacting with the compound. This diagram delineates the decision-making process for PPE and containment based on the state of the material.

Figure 1: Operational safety decision matrix for handling solid vs. dissolved states of the compound.

Part 5: Detailed Experimental Protocols

Storage & Stability

-

Standard: Store at 2–8°C (Refrigerated).

-

Atmosphere: Keep under Argon or Nitrogen . The pyridine nitrogen is susceptible to N-oxidation over prolonged exposure to air, and the nitrile group can hydrolyze in the presence of ambient moisture and trace acids [2].

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the C-Br bond.

Safe Weighing Procedure (SOP)

-

Engineering Control: Place the balance inside a Chemical Fume Hood or a dedicated powder weighing station.

-

Static Mitigation: Use an ionizing fan or anti-static gun. Heterocyclic powders are prone to static charge, causing "fly-away" particles that contaminate the workspace.

-

PPE Layering:

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove: Nitrile (extended cuff).

-

Eye Protection: Chemical Goggles (safety glasses are insufficient for fine powders).

-

Emergency Response

-

Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only). The nitrile moiety warrants observation for signs of hypoxia (rare but possible).

-